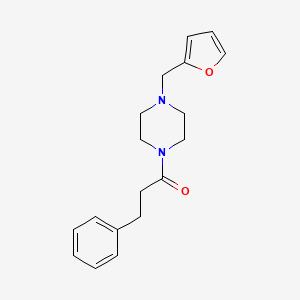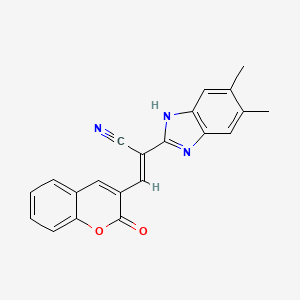
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit various biochemical and physiological effects. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess analgesic properties, with studies demonstrating its ability to reduce pain in animal models of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its ability to exhibit multiple biological activities, making it a versatile compound for use in various experimental settings. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to possess good pharmacokinetic properties, with studies demonstrating its ability to cross the blood-brain barrier. However, one of the limitations of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine and to identify potential molecular targets for its therapeutic use. Finally, the development of more efficient synthesis methods for 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine could facilitate its use in larger-scale experimental settings.
Méthodes De Synthèse
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1-(2-furyl)ethanone with 3-phenylpropanoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with piperazine in the presence of a base, such as sodium hydride, to yield 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJZNORKUKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![5-[1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5490510.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)

![N-benzyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5490557.png)